molecular formula C12H17N5 B1419610 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174873-10-9

3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1419610
CAS No.: 1174873-10-9
M. Wt: 231.3 g/mol
InChI Key: WEIJGSJHAYDVSR-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antitumoral activity due to the inhibition of tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

The mode of action of this compound involves interaction with its target, leading to changes in the target’s function. In the case of tubulin, the compound may bind to the protein and inhibit its polymerization . This prevents the formation of microtubules, disrupting the normal functioning of the cell and leading to cell death.

Biochemical Pathways

The compound affects the biochemical pathway involving tubulin and microtubule formation. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is essential for cell division . This leads to cell cycle arrest and ultimately cell death, explaining its potential antitumoral activity.

Pharmacokinetics

Similar compounds have been synthesized and tested for their in vitro cell viability/cytotoxic studies . The results of these studies can provide insights into the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the disruption of normal cell function, leading to cell death. This is due to the inhibition of tubulin polymerization, which prevents the formation of microtubules and disrupts cell division . This makes the compound a potential candidate for antitumoral activity.

Properties

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-8-10(16(2)15-9)12-14-13-11-6-4-3-5-7-17(11)12/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIJGSJHAYDVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C3N2CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
Reactant of Route 4
3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
Reactant of Route 5
3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
Reactant of Route 6
3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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